N-(4-chlorophenyl)-2-phenoxypropanamide
Description
N-(4-chlorophenyl)-2-phenoxypropanamide (Compound A) is an amide derivative characterized by a 4-chlorophenyl group attached to a propanamide backbone substituted with a phenoxy moiety at the second carbon. The compound is part of a broader class of chlorophenyl-substituted amides, which are frequently explored for their bioactivity due to their stability and ability to penetrate lipid membranes .
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) |
InChI Key |
HHNBSZFQIIWTAP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-(4-chlorophenyl)-2-phenoxypropanamide can be categorized based on modifications to the aryl, amide, or side-chain groups. Below is a detailed comparison of key compounds, supported by research findings:
Structural Analogs with Pyridine or Thiophene Heterocycles
- N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Replaces the phenoxy group with a pyridine-thioether moiety. Activity: Exhibits insecticidal activity against cowpea aphid (Aphis craccivora), outperforming acetamiprid (a commercial neonicotinoid). The pyridine ring and styryl groups enhance hydrophobic interactions with insect targets .
- 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Structure: Contains a fused thieno-pyridine ring system. Activity: Similar insecticidal efficacy to Compound 2, suggesting heterocyclic systems improve target binding in pest control .
Antimicrobial Derivatives
- Compounds derived from N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride (7 and 8) Structure: Feature hydrazonoyl chloride substituents instead of phenoxy groups. Activity: Demonstrated broad-spectrum antimicrobial effects against E. coli, P. aeruginosa, B. subtilis, and S. aureus. The hydrazonoyl group likely disrupts bacterial cell membranes or enzyme function .
Antioxidant Hydroxamic Acids
- N-(4-chlorophenyl)-N-hydroxypropanamide derivatives (6–10)
Anti-inflammatory and Analgesic Analogs
- N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide Structure: Combines a chlorophenethylamine moiety with an ibuprofen-like isobutylphenyl group. Activity: Synthesized as a dual-action agent targeting pain and inflammation.
Halogen-Substituted Maleimides
- N-(4-chlorophenyl)maleimide (22) Structure: Maleimide ring with a 4-chlorophenyl substituent. Activity: Inhibits monoacylglycerol lipase (MGL) with IC₅₀ = 7.24 μM, comparable to bromo- and iodo-substituted analogs. Halogen size minimally impacts potency, suggesting steric effects dominate over electronic properties .
Key Structure-Activity Relationship (SAR) Insights
Chlorophenyl Group : The 4-chlorophenyl moiety enhances lipophilicity and target binding across multiple analogs, particularly in enzyme inhibition and pest control .
Heterocyclic Modifications : Pyridine or thiophene rings improve insecticidal activity by enabling π-π stacking with insect nervous system proteins .
Functional Group Substitutions: Hydrazonoyl groups enhance antimicrobial activity via electrophilic interactions with bacterial enzymes . Hydroxamic acids shift activity toward antioxidant pathways by scavenging free radicals .
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